Basicity vs. Pyrazine
Pyridine is substantially more basic than pyrazine, as evidenced by experimental pKa values of 5.2 for pyridine compared to 0.37–0.65 for pyrazine [1][2]. Proton affinity data corroborate this trend: pyridine exhibits PA of 220.8 kcal/mol, whereas pyrazine shows only 209 kcal/mol—an 11.8 kcal/mol difference [3]. This enhanced basicity is attributed to pyrazine's second nitrogen atom exerting an electron-withdrawing inductive effect (aza-α-effect) that reduces the availability of the lone pair for protonation [3].
| Evidence Dimension | Acid-base strength (pKa) and Proton Affinity (PA) |
|---|---|
| Target Compound Data | pKa = 5.2; PA = 220.8 kcal/mol |
| Comparator Or Baseline | Pyrazine: pKa = 0.37 (reported) / 0.65 (literature range); PA = 209 kcal/mol |
| Quantified Difference | 14.1× higher basicity (based on pKa difference); ΔPA = 11.8 kcal/mol |
| Conditions | Aqueous solution pKa; gas-phase proton affinity calculations at DFT/B3LYP/6-31G* level |
Why This Matters
This 14-fold difference in basicity determines ligand-metal coordination strength, acid-scavenging capacity in reactions, and protonation-dependent solubility, directly impacting synthetic protocol design and catalyst selection.
- [1] PMC10015555. Table 2: Heterocycle pKa values: pyridine 5.2, pyrazine 0.37. 2023. View Source
- [2] Lever, A. B. P., Lewis, J., Nyholm, R. S. Pyrazine-Metal Halide Complexes: New Types of Metal-Ligand Polymers. Nature, 1961, 189(4758):58-59. (Pyrazine pKa = 1.1; pyridine pKa = 5.2) View Source
- [3] Alkorta, I., Elguero, J. Effects of protonation on the dipole polarizability of monocyclic azines: a theoretical study. Chemical Physics Letters, 2004, 396:117-121. View Source
